molecular formula C10H14ClN B2646845 (2-Phenylcyclopropyl)methanamine hydrochloride CAS No. 90874-42-3

(2-Phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B2646845
CAS No.: 90874-42-3
M. Wt: 183.68
InChI Key: IQFBVCYZPKNMIN-UHFFFAOYSA-N
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Description

(2-Phenylcyclopropyl)methanamine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a cyclopropyl ring attached to a phenyl group and a methanamine moiety. This compound is often used in various fields of research, including chemistry, biology, and medicine.

Scientific Research Applications

(2-Phenylcyclopropyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The safety information for “(2-Phenylcyclopropyl)methanamine hydrochloride” indicates that it has the GHS Pictograms: GHS07 . The hazard statements are H315-H319-H335 , and the precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of phenylcyclopropane with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (2-Phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. This interaction can modulate various physiological processes, including mood regulation and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and biological activity.

    (2-Phenylcyclopropyl)methylamine: This compound lacks the hydrochloride salt form and may have different solubility and stability characteristics.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor agonist makes it particularly valuable in neuropharmacological research .

Properties

IUPAC Name

(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBVCYZPKNMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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